molecular formula C19H29NO4S2 B051761 5-(Dodecyldithio)-2-nitrobenzoic acid CAS No. 114019-73-7

5-(Dodecyldithio)-2-nitrobenzoic acid

Cat. No. B051761
M. Wt: 399.6 g/mol
InChI Key: LNGWGYPBWOQGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dodecyldithio)-2-nitrobenzoic acid (DDNB) is a nitroaromatic compound that has been widely used in biochemical research as a thiol-reactive reagent. DDNB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is also known as Ellman's reagent, named after its discoverer, H. David Ellman.

Mechanism Of Action

DDNB reacts specifically with thiol groups in proteins and peptides. The reaction involves the formation of a disulfide bond between the thiol group and the dodecyl group of DDNB. The reaction is facilitated by the nitro group, which acts as an electron-withdrawing group, making the thiol group more nucleophilic.

Biochemical And Physiological Effects

DDNB has been shown to have no significant effects on cellular viability or metabolism at low concentrations. However, at high concentrations, it can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids.

Advantages And Limitations For Lab Experiments

DDNB is a highly specific reagent for thiol groups, making it a valuable tool for studying thiol-containing molecules in complex mixtures such as biological samples. However, DDNB has limitations in terms of its sensitivity and selectivity. It can react with other nucleophiles such as amines and hydroxyl groups, leading to false positives. DDNB is also sensitive to pH and temperature, which can affect its reactivity.

Future Directions

1. Development of new thiol-reactive reagents with improved sensitivity and selectivity.
2. Investigation of the effects of DDNB on cellular signaling pathways and gene expression.
3. Development of new methods for quantifying thiol-containing molecules using DDNB.
4. Exploration of the potential therapeutic applications of DDNB in the treatment of diseases associated with oxidative stress.
5. Investigation of the mechanisms underlying the oxidative damage caused by DDNB at high concentrations.

Synthesis Methods

DDNB can be synthesized by the reaction of 5-chloro-2-nitrobenzoic acid with dodecanethiol in the presence of a base such as sodium hydroxide. The reaction results in the formation of a thioether linkage between the nitro group and the dodecyl group.

Scientific Research Applications

DDNB is commonly used in biochemistry and molecular biology research to measure the concentration of thiol-containing molecules such as glutathione and cysteine. It is also used to study protein-protein interactions and enzyme kinetics. DDNB can react with thiol groups in proteins and peptides to form stable adducts, which can be quantified using UV-Vis spectrophotometry.

properties

CAS RN

114019-73-7

Product Name

5-(Dodecyldithio)-2-nitrobenzoic acid

Molecular Formula

C19H29NO4S2

Molecular Weight

399.6 g/mol

IUPAC Name

5-(dodecyldisulfanyl)-2-nitrobenzoic acid

InChI

InChI=1S/C19H29NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-25-26-16-12-13-18(20(23)24)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22)

InChI Key

LNGWGYPBWOQGGM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Other CAS RN

114019-73-7

synonyms

5-dodecyldithio-2-nitrobenzoic acid
C12-TNB
dodecyldithio-5-(2-nitrobenzoic acid)

Origin of Product

United States

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